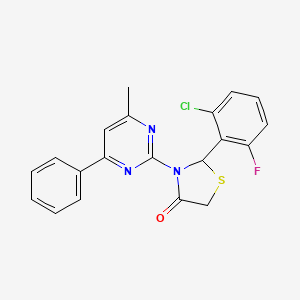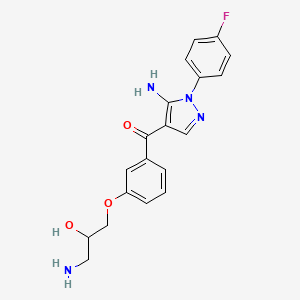
Pentoxifylline metabolite M-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentoxifylline metabolite M-3, also known as 1-(4,5-dihydroxyhexyl)-3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione, is a chemical compound with the molecular formula C13H20N4O4 and a molecular weight of 296.32 g/mol . This compound is a metabolite of pentoxifylline, a drug commonly used to improve blood flow in patients with circulation problems .
Méthodes De Préparation
The synthesis of Pentoxifylline metabolite M-3 involves the reaction of 1,3-dimethylxanthine with 4,5-dihydroxyhexylamine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide and a catalyst like triethylamine. The mixture is heated to a temperature of around 80°C for several hours to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Pentoxifylline metabolite M-3 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted purine derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to 100°C. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
Pentoxifylline metabolite M-3 has several scientific research applications:
Chemistry: It is used as a reference compound in the study of purine derivatives and their chemical properties.
Biology: The compound is studied for its effects on cellular processes, particularly in relation to its parent compound, pentoxifylline.
Medicine: Research focuses on its potential therapeutic effects, including its role in improving blood flow and reducing inflammation.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes.
Mécanisme D'action
The mechanism of action of Pentoxifylline metabolite M-3 involves its interaction with specific molecular targets and pathways. As a metabolite of pentoxifylline, it is believed to exert similar effects by inhibiting phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate (cAMP) in cells. This results in vasodilation, improved blood flow, and reduced inflammation .
Comparaison Avec Des Composés Similaires
Pentoxifylline metabolite M-3 can be compared with other similar compounds, such as:
Pentoxifylline: The parent compound, known for its vasodilatory effects.
Theobromine: Another purine derivative with similar chemical structure but different pharmacological effects.
Caffeine: A well-known stimulant with a similar purine structure but distinct biological activity.
This compound is unique due to its specific hydroxylated side chain, which distinguishes it from other purine derivatives and contributes to its unique pharmacological properties .
Propriétés
Formule moléculaire |
C13H20N4O4 |
|---|---|
Poids moléculaire |
296.32 g/mol |
Nom IUPAC |
1-(4,5-dihydroxyhexyl)-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C13H20N4O4/c1-8(18)9(19)5-4-6-17-12(20)10-11(14-7-15(10)2)16(3)13(17)21/h7-9,18-19H,4-6H2,1-3H3 |
Clé InChI |
ZJBOLBRXIQZJSF-UHFFFAOYSA-N |
SMILES canonique |
CC(C(CCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O)O |
Synonymes |
lisofylline 4,5-diol lisofylline-4,5-diol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-hydroxy-2-(3-methylphenyl)-5-nitro-N-[1-(phenylmethyl)-4-piperidinyl]-4-triazolimine](/img/structure/B1258424.png)









![1-[5-(hydroxymethyl)-2-furyl]-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B1258442.png)

![2-[[(Z)-3-(3-carbamimidoylphenyl)-2-fluoroprop-2-enyl]-[3-carbamoyl-4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid;dihydrochloride](/img/structure/B1258445.png)

